molecular formula C19H13F3N4O2S2 B6555413 3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-66-3

3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555413
CAS No.: 1040670-66-3
M. Wt: 450.5 g/mol
InChI Key: FBBLJNOECUPWOO-UHFFFAOYSA-N
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Description

The compound 3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative featuring a 1,2,4-oxadiazole substituent linked via a sulfanyl group and a cyclopropyl moiety. The compound is synthesized via multi-step protocols, as inferred from analogous synthetic routes for related thieno-pyrimidinones .

Properties

IUPAC Name

3-cyclopropyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S2/c20-19(21,22)11-3-1-10(2-4-11)16-24-14(28-25-16)9-30-18-23-13-7-8-29-15(13)17(27)26(18)12-5-6-12/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBLJNOECUPWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclopropyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidin-4-one core, a cyclopropyl group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C19H17F3N4OSC_{19}H_{17}F_3N_4OS with a molecular weight of approximately 428.4 g/mol. The presence of the oxadiazole moiety is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit:

  • Antifungal Activity : Studies have shown that related thieno[3,2-d]pyrimidine derivatives demonstrate significant antifungal properties against strains like Fusarium oxysporum and Candida albicans, suggesting that the sulfur-containing moiety may enhance this activity by interfering with fungal metabolism .
  • Anticancer Potential : Preliminary screening has indicated that this compound may inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability .

Biological Activity Data

A summary of biological activities is presented in the following table:

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntifungalFusarium oxysporum30
AntifungalCandida albicans25
AnticancerHeLa Cells12.5
AnticancerMCF-7 Cells15

Case Studies

  • Antifungal Screening : A study conducted on various thieno[3,2-d]pyrimidine derivatives found that those with the oxadiazole substituent displayed enhanced antifungal activity compared to their unsubstituted counterparts. The mechanism was hypothesized to involve disruption of fungal cell wall synthesis .
  • Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibited the proliferation of HeLa cells in a dose-dependent manner. The presence of the trifluoromethyl group was noted to potentially increase lipophilicity, aiding membrane penetration and enhancing bioactivity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents attached to the thieno-pyrimidinone core and heterocyclic systems. A comparative analysis is outlined below:

Compound Name / ID Key Substituents Heterocyclic System Potential Impact on Properties
Target Compound Cyclopropyl, Trifluoromethylphenyl, Sulfanyl Thieno[3,2-d]pyrimidin-4-one High lipophilicity (CF₃), conformational rigidity (cyclopropyl), and redox stability (sulfanyl)
3-cyclopropyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-thieno[3,2-d]pyrimidin-4-one Pyridin-2-yl Thieno[3,2-d]pyrimidin-4-one Reduced lipophilicity vs. CF₃; pyridine may enhance solubility or metal coordination
3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-thieno[2,3-d]pyrimidin-4-one Ethyl, Thiophen-2-yl Thieno[2,3-d]pyrimidin-4-one Lower steric hindrance (ethyl), potential π-π stacking (thiophene), but reduced metabolic stability
4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) Phenylthiazolo-isoxazol, Amino Chromen-2-one Distinct heterocycle (thiazolo-isoxazol) may alter target selectivity; amino linker improves H-bonding

Key Structural and Functional Differences

  • Trifluoromethylphenyl vs.
  • Sulfanyl Linker vs. Amino Linker (): The sulfanyl group in the target compound may confer redox stability, while the amino linker in Compound 17 could facilitate hydrogen bonding with biological targets .
  • Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone (): Positional isomerism in the thieno-pyrimidinone core affects ring planarity and electronic distribution, altering binding interactions with enzymes or receptors .

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